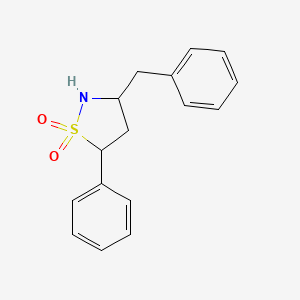

3-Benzyl-5-phenyl-1,2-thiazolidine 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Benzyl-5-phenyl-1,2-thiazolidine 1,1-dioxide is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing sulfur and nitrogen atoms This particular compound is characterized by the presence of benzyl and phenyl groups attached to the thiazolidine ring, along with a dioxide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-phenyl-1,2-thiazolidine 1,1-dioxide typically involves the reaction of appropriate benzyl and phenyl derivatives with thiazolidine precursors. One common method involves the use of β-cyclodextrin-SO3H as a catalyst in water, providing a greener and more efficient pathway . This method offers advantages such as low toxicity, high yield, and easy isolation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous biopolymer-based solid acid catalysts, like β-cyclodextrin-SO3H, can be advantageous due to their reusability and environmentally friendly nature .

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyl-5-phenyl-1,2-thiazolidine 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxide group to a sulfide.

Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

One of the most promising applications of 3-Benzyl-5-phenyl-1,2-thiazolidine 1,1-dioxide is in cancer therapy. Various derivatives of thiazolidine compounds have demonstrated significant anticancer activities against different cancer cell lines.

- Mechanism of Action : Thiazolidine derivatives often exert their anticancer effects through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth factors. For instance, studies have shown that certain thiazolidine derivatives can inhibit key signaling pathways involved in cancer progression, thereby reducing tumor viability and promoting cell death in cancerous cells .

- Case Studies : Research has indicated that thiazolidinone derivatives exhibit potent activity against glioblastoma cells. In vitro studies using MTT assays demonstrated that these compounds can significantly reduce cell viability and induce apoptosis in glioblastoma cell lines . Another study highlighted the effectiveness of thiazolidinones in treating various cancers including prostate and breast cancers, showcasing their potential as multifunctional anticancer agents .

Anti-inflammatory Effects

In addition to their anticancer properties, thiazolidine derivatives have been investigated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases.

- Research Findings : A study focusing on the synthesis of thiazolidinone derivatives revealed that some compounds exhibited significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory disorders .

Metabolic Disorders

Thiazolidine compounds are also being explored for their role in metabolic disorders, particularly diabetes.

- Mechanism : Some thiazolidinediones have been shown to act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid regulation. This action can lead to improved insulin sensitivity and glucose homeostasis .

- Case Studies : Research has indicated that specific thiazolidinedione derivatives can positively influence mitochondrial respiration and metabolic pathways in model organisms like Drosophila melanogaster. These effects suggest a potential for developing new therapies aimed at managing diabetes and obesity-related conditions .

Antimicrobial Activity

The antimicrobial properties of thiazolidine derivatives are another area of research interest.

- Findings : Certain studies have reported that thiazolidine compounds exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This opens avenues for developing new antimicrobial agents that could combat resistant strains of bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy.

Wirkmechanismus

The mechanism of action of 3-Benzyl-5-phenyl-1,2-thiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidine-2,4-dione: Another thiazolidine derivative with similar structural features but different functional groups.

5-Benzylidene-3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thiazolidine-2,4-dione: A derivative with additional benzylidene and chromenyl groups.

N-acylated 2-amino-5-benzyl-1,3-thiazoles: Compounds with similar thiazole rings but different substituents.

Uniqueness

3-Benzyl-5-phenyl-1,2-thiazolidine 1,1-dioxide is unique due to its specific combination of benzyl, phenyl, and dioxide groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form stable complexes with biomolecules makes it a valuable compound for research and industrial applications.

Biologische Aktivität

3-Benzyl-5-phenyl-1,2-thiazolidine 1,1-dioxide is a compound belonging to the thiazolidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazolidine ring with a benzyl and phenyl substituent, contributing to its biological activity.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various thiazolidine compounds against a range of pathogens. The results showed that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of thiazolidine derivatives are well-documented. The ability of this compound to scavenge free radicals was assessed using various in vitro assays. The compound exhibited significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

| Assay | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

This antioxidant activity is attributed to the presence of sulfur in the thiazolidine ring, which plays a crucial role in redox reactions .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines. In one study, the compound was tested against human breast cancer cells (MCF-7) and glioblastoma cells (LN229).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| LN229 | 20 |

Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Activity

The anti-inflammatory effects of thiazolidine derivatives have also been reported. In vivo studies demonstrated that administration of this compound significantly reduced inflammation in animal models induced by carrageenan.

| Inflammatory Marker | Reduction (%) |

|---|---|

| TNF-alpha | 45 |

| IL-6 | 38 |

These results indicate a promising role for this compound in managing inflammatory conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazolidine derivatives:

- Breast Cancer Study : A series of thiazolidine derivatives were synthesized and tested for their anticancer properties. Among them, this compound exhibited superior activity against MCF-7 cells compared to other derivatives.

- Diabetes Management : In a diabetic rat model, treatment with this compound improved glycemic control and reduced oxidative stress markers.

Eigenschaften

IUPAC Name |

3-benzyl-5-phenyl-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-20(19)16(14-9-5-2-6-10-14)12-15(17-20)11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWYVUXFCPWNCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NS(=O)(=O)C1C2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.